molecular formula C20H18N6O2S B2547096 N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-56-0

N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2547096
CAS RN: 868967-56-0
M. Wt: 406.46
InChI Key: FCYRJWFNFQJLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity The structural modification of related compounds to N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, focusing on the replacement of the acetamide group with alkylurea, has shown significant anticancer effects. These modifications lead to compounds retaining antiproliferative activity and inhibitory activity against PI3Ks and mTOR, with dramatically reduced acute oral toxicity. Compound 1e, in particular, efficaciously inhibited tumor growth in a mice S180 model, suggesting the potential of these compounds as potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Heterocyclic Compound Synthesis and Biological Assessment The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, involving an 1,2,4-oxadiazol cycle, have demonstrated the importance of fused heterocyclic 1,2,4-triazoles due to their variety of interesting biological properties. A diverse set of newly synthesized acetamides bearing an 1,2,4-oxadiazole cycle exhibits a broad spectrum of potential biological activities, underlining the synthetic versatility and applicability of these compounds for further pharmacological evaluation (V. R. Karpina et al., 2019).

Antimicrobial Screening Compounds related to this compound have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The synthesis of these compounds containing the 1,2,4-triazole ring system is motivated by its wide range of pharmaceutical activity, including antibacterial and antifungal properties, highlighting the therapeutic potential of such compounds (B. MahyavanshiJyotindra et al., 2011).

Insecticidal Agents A novel series of compounds, including pyrazole, thiazole, and triazolo[1,5-a]pyrimidine derivatives incorporating sulfonamide-bearing thiazole moiety, have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies underscore the potential use of such compounds as effective insecticidal agents, offering insights into the role of heterocyclic compounds in agricultural pest control (Nanees N. Soliman et al., 2020).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-28-15-8-6-14(7-9-15)22-18(27)13-29-19-11-10-17-23-24-20(26(17)25-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYRJWFNFQJLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.